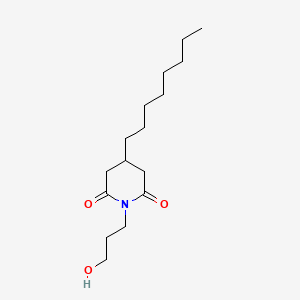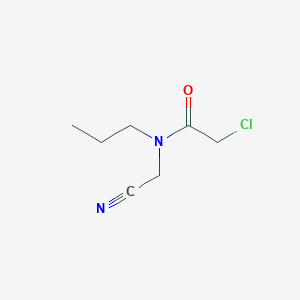
2-Chloro-N-(cyanomethyl)-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(cyanomethyl)-N-propylacetamide is an organic compound with the molecular formula C7H11ClN2O It is a derivative of acetamide, characterized by the presence of a chloro group, a cyanomethyl group, and a propyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyanomethyl)-N-propylacetamide typically involves the reaction of propylamine with chloroacetyl chloride, followed by the addition of sodium cyanide. The reaction conditions are as follows:
-
Step 1: Formation of N-propylacetamide
Reactants: Propylamine and chloroacetyl chloride
Conditions: The reaction is carried out in an inert solvent such as dichloromethane at room temperature.
Reaction: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{NH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{NHCOCH}_2\text{Cl} + \text{HCl} ]
-
Step 2: Cyanomethylation
Reactants: N-propylacetamide and sodium cyanide
Conditions: The reaction is carried out in an aqueous medium at elevated temperatures.
Reaction: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{NHCOCH}_2\text{Cl} + \text{NaCN} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{NHCOCH}_2\text{CN} + \text{NaCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-Chloro-N-(cyanomethyl)-N-propylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Condensation Reactions: The cyanomethyl group can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols, alcohols), solvents (e.g., ethanol, methanol), and catalysts (e.g., sodium hydroxide, potassium carbonate).
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide), water as the solvent.
Condensation Reactions: Aldehydes or ketones, solvents (e.g., ethanol, methanol), and catalysts (e.g., p-toluenesulfonic acid).
Major Products
Substitution Reactions: Substituted acetamides
Hydrolysis: Carboxylic acids and amines
Condensation Reactions: Imines and other derivatives
科学的研究の応用
2-Chloro-N-(cyanomethyl)-N-propylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-N-(cyanomethyl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyanomethyl group is particularly important for its inhibitory activity, as it can form strong interactions with the enzyme’s active site residues.
類似化合物との比較
Similar Compounds
2-Chloro-N-(cyanomethyl)acetamide: Similar structure but lacks the propyl group.
2-Chloro-N-(cyanomethyl)-N-ethylacetamide: Similar structure but has an ethyl group instead of a propyl group.
2-Chloro-N-(cyanomethyl)-N-methylacetamide: Similar structure but has a methyl group instead of a propyl group.
Uniqueness
2-Chloro-N-(cyanomethyl)-N-propylacetamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs.
特性
CAS番号 |
61555-40-6 |
|---|---|
分子式 |
C7H11ClN2O |
分子量 |
174.63 g/mol |
IUPAC名 |
2-chloro-N-(cyanomethyl)-N-propylacetamide |
InChI |
InChI=1S/C7H11ClN2O/c1-2-4-10(5-3-9)7(11)6-8/h2,4-6H2,1H3 |
InChIキー |
YPOTYSKZOILFKD-UHFFFAOYSA-N |
正規SMILES |
CCCN(CC#N)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


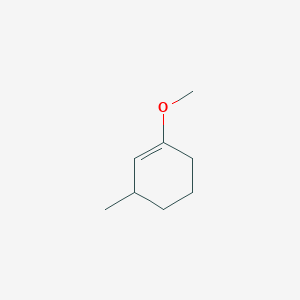

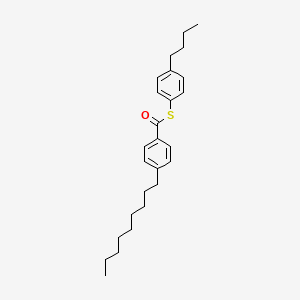
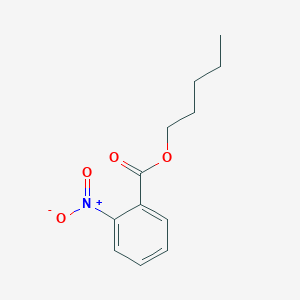
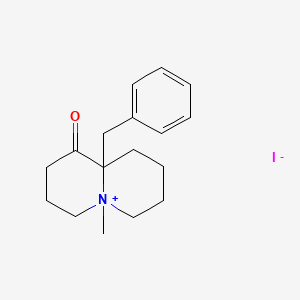

![Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane](/img/structure/B14584158.png)
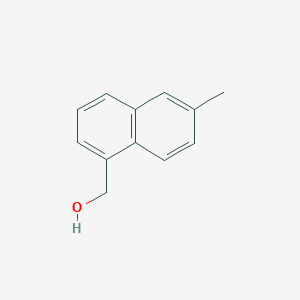
![Tetrazolo[1,5-a]quinoxaline-4-carboxamide](/img/structure/B14584166.png)
![10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane](/img/structure/B14584171.png)

![2-Azoniaspiro[4.5]decane, 2-methyl-2-(4-methylphenyl)-, iodide](/img/structure/B14584195.png)

